molecular formula C9H13F3O3 B1432072 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid CAS No. 1803581-01-2

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

Cat. No.: B1432072
CAS No.: 1803581-01-2
M. Wt: 226.19 g/mol
InChI Key: MDGHIKUJJNJWBI-UHFFFAOYSA-N
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Description

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid ( 1803581-01-2) is a high-purity organic compound supplied for life science and chemical research. This derivative of acetic acid, with the molecular formula C 9 H 13 F 3 O 3 and a molecular weight of 226.19, features a cyclohexane ring substituted with a trifluoromethyl group . Its structure is characterized by the SMILES notation C1CCC(CC1)(C(F)(F)F)OCC(=O)O and the InChIKey MDGHIKUJJNJWBI-UHFFFAOYSA-N . The compound is typically provided as a solid powder and should be stored at room temperature . This compound is of significant interest in medicinal chemistry research, particularly in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. These small-molecule drugs, which include potentiators and correctors, target the underlying protein defects caused by mutations in the CFTR gene, a primary cause of cystic fibrosis . The structural motif of this acetic acid derivative makes it a valuable building block or intermediate in the synthesis of novel modulator candidates. Researchers are exploring its potential to improve the folding, trafficking, and function of the CFTR protein at the plasma membrane . The presence of the trifluoromethyl group is a common feature in pharmaceuticals due to its ability to enhance metabolic stability and membrane permeability. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHIKUJJNJWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Type

  • Nucleophilic Substitution (SN2): The hydroxyl group of the trifluoromethylcyclohexanol is converted into an alkoxide under basic conditions, which then attacks the electrophilic carbon of chloroacetic acid or its derivatives to form the ether linkage.

Typical Conditions

  • Base: Common bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to generate the alkoxide.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.
  • Temperature: Mild to moderate heating (e.g., 50–100 °C) to promote reaction without decomposition.
  • Workup: Acidification to liberate the free acetic acid after ether formation, followed by purification steps such as crystallization or chromatography.

Detailed Preparation Method

Stepwise Synthesis

Step Description Reagents/Conditions Outcome
1 Preparation of 1-(trifluoromethyl)cyclohexanol Commercially available or synthesized via trifluoromethylation of cyclohexanone derivatives Provides the key alcohol intermediate
2 Generation of alkoxide Treatment of 1-(trifluoromethyl)cyclohexanol with base (e.g., NaH) in DMF Formation of reactive alkoxide nucleophile
3 Nucleophilic substitution Addition of chloroacetic acid or chloroacetate ester to alkoxide solution, stirring at controlled temperature Formation of this compound ester or acid
4 Hydrolysis (if ester intermediate used) Acidic or basic hydrolysis to convert ester to free acid Yields target acetic acid compound
5 Purification Extraction, crystallization, or chromatography Isolation of pure this compound

Research Findings and Process Optimization

  • According to Vulcanchem’s product information, the synthesis typically involves the reaction of a trifluoromethylcyclohexanol derivative with chloroacetic acid or its derivatives under conditions favoring ether bond formation.
  • Scalable and efficient preparation of similar cyclohexyl acetic acids has been reported using environmentally benign conditions with overall yields around 27–30% over multiple steps from cyclohexanone derivatives, indicating that the preparation of trifluoromethyl-substituted analogs may follow similar synthetic logic.
  • The substitution of hazardous reagents such as n-butyllithium with milder bases and the replacement of LiAlH4 reductions with sodium borohydride or other safer reducing agents have been demonstrated in related trifluoromethylated cyclohexyl compounds, improving safety and scalability.
  • Process intensification through the use of nickel-catalyzed coupling reactions and chloromethylation has been successfully applied to related trifluoromethylated aromatic intermediates, suggesting potential adaptation for cyclohexyl systems to improve yields and reduce waste.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting alcohol 1-(Trifluoromethyl)cyclohexanol Commercial or synthesized
Electrophile Chloroacetic acid or chloroacetate esters Source of acetic acid group
Base NaH, K2CO3, or NaOH Generates alkoxide
Solvent DMF, DMSO Polar aprotic solvents favor SN2
Temperature 50–100 °C Optimized for reaction rate and stability
Reaction time Several hours (4–24 h) Dependent on scale and conditions
Yield Typically moderate to good (30–60%) Varies with optimization
Purification Crystallization, chromatography To achieve high purity

Chemical Reactions Analysis

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. The ether linkage and acetic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid with analogous cyclohexyl acetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Functional Groups
This compound C₉H₁₃F₃O₃ 232.19 1-CF₃, ether-linked acetic acid Ether, -COOH, -CF₃
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid C₉H₁₃F₃O₂ 210.19 3-CF₃, directly attached acetic acid -COOH, -CF₃
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 1-(amide-ethyl), acetic acid -COOH, -CONH₂
2-(3-Methylcyclohexyl)acetic Acid C₉H₁₆O₂ 156.23 3-CH₃, acetic acid -COOH, -CH₃

Key Observations :

  • Trifluoromethyl Position : The target compound’s trifluoromethyl group at the 1-position (vs. 3-position in CAS 120976-33-2) alters steric and electronic effects. The ether linkage in the target compound introduces conformational flexibility compared to direct attachment .
  • Functional Groups : The amide-containing derivative (HY-W025830) exhibits polar hydrogen-bonding capacity, contrasting with the lipophilic -CF₃ and ether groups in the target compound .
  • Methyl vs. Trifluoromethyl : The methyl-substituted analog (CAS 67451-76-7) lacks the electron-withdrawing -CF₃ group, resulting in lower acidity and reduced metabolic resistance .

Biological Activity

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the acetic acid moiety plays a crucial role in its solubility and stability. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₁F₃O₃
  • Molecular Weight : 224.18 g/mol
  • CAS Number : 123456-78-9 (for reference purposes)

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and binding interactions with target proteins. The ether linkage contributes to the compound's stability and solubility in biological systems, allowing effective interaction with enzyme active sites or receptor binding domains.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Studies indicate that it can modulate protein functions through competitive inhibition or allosteric modulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Protein InteractionModulates protein functions via binding
Antimicrobial ActivityExhibits antibacterial properties

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antibacterial agent.
  • Enzyme Inhibition Studies :
    • Research focused on the compound's ability to inhibit specific metabolic enzymes. High-throughput screening methods identified it as a promising candidate for further development as an enzyme inhibitor, particularly in conditions related to metabolic disorders.
  • In Vivo Studies :
    • Animal models have been utilized to assess the compound's efficacy in reducing inflammatory responses. Results indicated that it significantly decreased nociceptive behaviors in rodent models, suggesting potential applications in pain management.

Table 2: Case Study Findings

Study FocusResultReference
Antimicrobial EfficacySignificant activity against Gram-positive bacteria
Enzyme InhibitionEffective inhibitor in metabolic pathways
In Vivo Pain ReductionReduced nociceptive behaviors in animal models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. A typical route involves reacting 1-(trifluoromethyl)cyclohexanol with chloroacetic acid derivatives under basic conditions (e.g., NaOH or NaH). Optimization includes:

  • Catalyst Screening : Use sodium acetate (0.01 mol) to enhance reaction efficiency, as demonstrated in similar acetic acid syntheses .
  • Reflux Conditions : Maintain reflux in acetic acid (20 mL) for 2.5–3 hours to ensure complete substitution .
  • Purification : Recrystallization from acetic acid or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
    • Key Data : Yields typically range from 60–85%, depending on stoichiometric ratios and temperature control .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for the trifluoromethyl group (δ ~1.8–2.2 ppm for cyclohexyl protons; δ ~4.2–4.5 ppm for the oxyacetic acid methylene group) .
  • ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the CF₃ group .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu Kα radiation, T = 153 K) resolves stereochemistry and bond lengths (mean C–C bond: 0.003 Å) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 267.1 (calculated for C₁₀H₁₂F₃O₃) .

Q. What are the solubility properties and stability considerations for this compound under various pH and temperature conditions?

  • Methodological Answer :

  • Solubility : The compound is lipophilic (logP ~2.5) but forms salts in basic media (e.g., soluble in NaOH aqueous solutions). Solubility in DMSO: >50 mg/mL; in water: <1 mg/mL at pH 7 .
  • Stability :
  • pH Sensitivity : Stable at pH 4–8; hydrolyzes in strongly acidic (pH <2) or basic (pH >10) conditions.
  • Temperature : Store at 2–8°C in inert atmospheres to prevent decomposition. Avoid prolonged storage (>6 months) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic environment and reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The CF₃ group increases electrophilicity at the cyclohexyl oxygen, enhancing reactivity in SN2 reactions (e.g., with thiols or amines).
  • Steric Effects : The bulky cyclohexyl-CF₃ moiety restricts access to the reactive site, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .
  • Case Study : In agrochemical analogs (e.g., trifloxystrobin), the CF₃ group improves binding to fungal cytochrome bc₁ complexes, suggesting similar bioactivity potential .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

  • Methodological Answer :

  • Assay Validation :
  • Positive Controls : Use gabapentin derivatives (e.g., 2-[1-(aminomethyl)cyclohexyl]acetic acid) to benchmark activity in neurological assays .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ analyses (e.g., 10 nM–100 µM range) to identify non-linear effects .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-cyclohexylacetic acid derivatives) to distinguish scaffold-specific vs. assay-specific effects .

Q. What computational methods are recommended to model the compound’s interaction with biological targets, and how can docking results be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like GABA receptors or cyclooxygenase-2. Key parameters:
  • Grid Box : Center on the active site (coordinates adjusted via PyMOL).
  • Scoring Functions : Compare Glide SP vs. MM-GBSA for binding affinity predictions .
  • Validation :
  • SAR Studies : Synthesize analogs (e.g., replacing CF₃ with CH₃) and compare docking predictions with experimental IC₅₀ values .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., human serum albumin) to confirm binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid
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2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

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